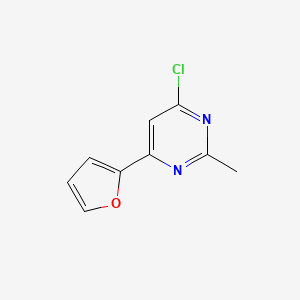
4-Chloro-6-(furan-2-yl)-2-methylpyrimidine
Overview
Description
“4-Chloro-6-(furan-2-yl)-2-methylpyrimidine” is a chemical compound with a molecular formula of C8H5ClN2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(furan-2-yl)-2-methylpyrimidine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline and its derivatives are significant in medicinal chemistry due to their wide range of biological activities. The molecule 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine can serve as a precursor in synthesizing quinoline derivatives. These derivatives have been explored for their potential as therapeutic agents, with activities ranging from antibacterial to anticancer .
Development of Anti-Inflammatory Agents
The furan and pyrimidine moieties of the compound are known to contribute to anti-inflammatory properties. Research has indicated that structurally related quinoline derivatives exhibit significant anti-inflammatory activity, suggesting that 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine could be a valuable scaffold in developing new anti-inflammatory drugs .
Antibacterial and Antifungal Applications
The structural complexity of 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine allows for the synthesis of compounds with potential antibacterial and antifungal effects. Quinoline derivatives, for instance, have been found to possess antibacterial and antifungal activities, indicating that modifications of the parent compound could lead to new antimicrobial agents .
Antimalarial Drug Discovery
Quinoline-based compounds have a long history in antimalarial drug development. Given the structural similarity, 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine could be utilized to synthesize new quinoline analogs with potential antimalarial properties .
Photophysical Research
The compound’s structure is conducive to photophysical studies, which are essential in developing materials for electronic and photonic devices. Related quinazoline derivatives have been synthesized for their photophysical properties, suggesting that 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine could also be a candidate for such applications .
Scaffold for Drug Leads
Due to its heterocyclic nature, 4-Chloro-6-(furan-2-yl)-2-methylpyrimidine is an excellent scaffold for drug discovery. It can be functionalized to create a variety of biologically active compounds, serving as leads in the search for new drugs .
Future Directions
properties
IUPAC Name |
4-chloro-6-(furan-2-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDCNKFHYWKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(furan-2-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




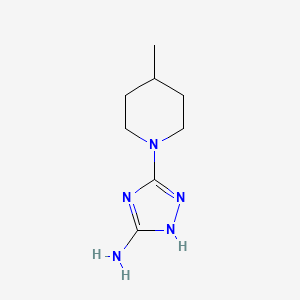
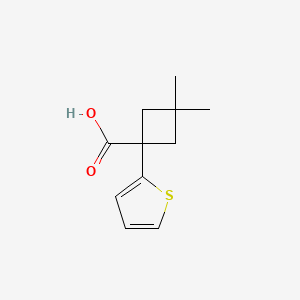
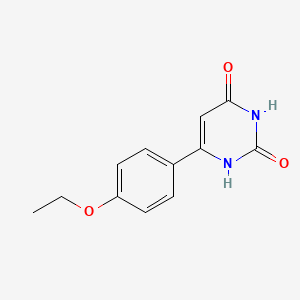
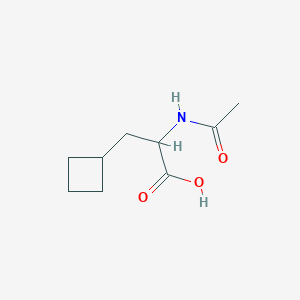

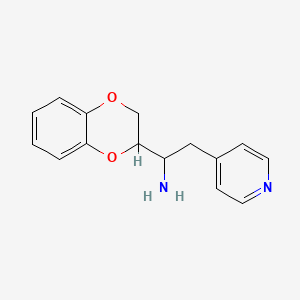
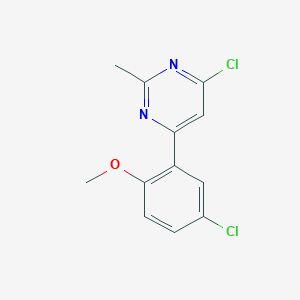
![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)
![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
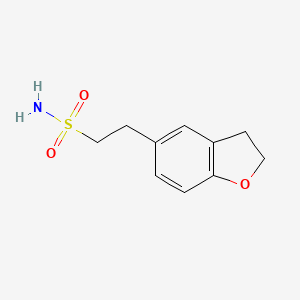
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)